molecular formula C7H6O5 B1606100 2,4,5-Trihydroxybenzoic acid CAS No. 610-90-2

2,4,5-Trihydroxybenzoic acid

Cat. No. B1606100
CAS RN: 610-90-2
M. Wt: 170.12 g/mol
InChI Key: GPDXFYPVHRESMA-UHFFFAOYSA-N
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Description

2,4,5-Trihydroxybenzoic acid, also known as Gallic acid, is a natural product found in Ficus glumosa . It has a molecular formula of C7H6O5 and a molecular weight of 170.12 g/mol .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds can be synthesized from various methods .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI is InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) . The Canonical SMILES is C1=C(C(=CC(=C1O)O)O)C(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, it’s worth noting that similar compounds can participate in various chemical reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.12 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 170.02152329 g/mol . The Topological Polar Surface Area is 98 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Gallic acid exhibits strong antioxidant and anti-inflammatory properties, making it a potential candidate for treating inflammation-related diseases. Its pharmacological activities are linked to the modulation of MAPK and NF-κB signaling pathways, leading to the reduction of inflammatory cytokines, chemokines, and cell infiltration. The versatility of gallic acid extends beyond its natural occurrence in plants, as it can also be synthesized biologically and chemically. Despite its lower extraction rate from plants, its significant anti-inflammatory mechanisms offer a promising avenue for clinical applications and further medicinal development (Bai et al., 2020).

Neuroprotective Effects

Vanillic acid, a derivative of gallic acid, is recognized for its neuroprotective, antioxidant, and anti-inflammatory properties. Although it is primarily used as a flavoring agent, its pharmacological impact on oxidative stress-induced neurodegeneration has garnered attention. This highlights vanillic acid's potential in treating various diseases, further emphasizing the need for comprehensive studies to explore its therapeutic applications (Ingole et al., 2021).

Protective Roles in Oxidative Damage Diseases

Gallic acid's strong antioxidant and free radical scavenging activities are beneficial in protecting cells, tissues, and organs from oxidative stress. Its therapeutic effects in combating oxidative damage diseases such as cancer, cardiovascular, degenerative, and metabolic diseases are well-documented. These effects are attributed to gallic acid's ability to modulate various signaling pathways and inflammatory cytokines. However, there is a call for more clinical trials to assess its safety and efficacy in human subjects, underlining its potential as an adjuvant or lead compound in future therapeutic applications (Gao et al., 2019).

Analytical Methods in Antioxidant Activity Assessment

The study of antioxidants, including gallic acid, is crucial across various fields. Several assays have been developed to determine the antioxidant activity of compounds like gallic acid, with methods ranging from chemical reactions to electrochemical (bio)sensors. These assays, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, among others, are pivotal in analyzing the kinetics or equilibrium state of antioxidant processes, thereby contributing to our understanding of antioxidants' role in health and disease prevention (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

2,4,5-Trihydroxybenzoic acid, also known as gallic acid , is a naturally occurring polyphenol compound present in various fruits, vegetables, and herbal medicines . It has been found to have multiple targets, including the gut microbiome and the immune system . It has been shown to enhance gut microbiome activities and modulate immune responses .

Mode of Action

The anti-inflammatory mechanisms of gallic acid mainly involve MAPK and NF-κB signaling pathways . It weakens the inflammatory response by reducing the release of inflammatory cytokines, chemokines, adhesion molecule, and cell infiltration .

Biochemical Pathways

The biosynthesis of gallic acid is important for understanding its mechanism of action. It is formed from 3-dehydroshikimate by the action of the enzyme shikimate dehydrogenase to produce 3,5-didehydroshikimate . This compound then aromatizes to form gallic acid . The shikimate and phenylpropanoid pathways are crucial for the biosynthesis of gallic acid .

Pharmacokinetics

The absorption and elimination of gallic acid after oral administration are fast . Structural optimization or dosage form adjustment of gallic acid is beneficial to increase its bioavailability .

Result of Action

Gallic acid has many biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . It has been shown to have a protective mechanism against ethanol-induced gastric ulcerogenesis, suggesting that the gastroprotective activity may be related to antioxidant properties, immunomodulatory markers, Hsp70 and Bcl-2-associated X protein, and inhibition of mitochondrial apoptosis .

Action Environment

The action of gallic acid can be influenced by environmental factors. For example, it is recommended to use it only outdoors or in a well-ventilated area . Prolonged or repeated skin contact may cause dermatitis . It is also important to note that gallic acid can cause skin and eye irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled .

Safety and Hazards

While specific safety and hazard information for 2,4,5-Trihydroxybenzoic acid was not found in the search results, it’s worth noting that similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2,4,5-Trihydroxybenzoic acid market is currently undergoing a transformative phase, marked by dynamic factors . It has great potential to facilitate natural defense against microbial infections and modulate the immune response .

properties

IUPAC Name

2,4,5-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDXFYPVHRESMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209865
Record name 2,4,5-Trihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

610-90-2
Record name 2,4,5-Trihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC2813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2813
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-Trihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A1580JUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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